molecular formula C8H8N4O2 B11905867 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid

Cat. No.: B11905867
M. Wt: 192.17 g/mol
InChI Key: PZZPELHLNOTWTC-UHFFFAOYSA-N
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Description

The 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is a bicyclic heterocyclic compound built from a pyrrole ring fused to a pyrimidine ring. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, allowing it to interact with a variety of enzymatic targets . While specific biological data for this exact analog is not widely reported in the public literature, the broader class of pyrrolopyrimidine derivatives is extensively investigated for its diverse pharmacological potential. Related compounds have demonstrated notable biological activities in scientific research. Pyrrolopyrimidine cores are frequently explored as key scaffolds in the development of protein kinase inhibitors for cancer research . Some analogs have also shown antiviral activity in studies, particularly against herpes simplex virus type 1 (HSV-1) . Furthermore, certain pyrrolo[3,4-c]pyridine isomers (a close structural relative) have been studied for their antidiabetic properties, acting as aldose reductase inhibitors or GPR119 agonists . The presence of both an amino and a carboxylic acid functional group on this specific molecule provides valuable handles for further chemical modification, making it a versatile building block for constructing more complex conjugates or probing structure-activity relationships. This product is intended for research purposes only.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-12-2-4-5(6(12)8(13)14)10-3-11-7(4)9/h2-3H,1H3,(H,13,14)(H2,9,10,11)

InChI Key

PZZPELHLNOTWTC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1C(=O)O)N=CN=C2N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Coupling

The synthesis typically begins with 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid as primary reactants. These undergo a nickel/copper-catalyzed coupling reaction in ethanol or dimethylformamide (DMF) at 50–80°C. The metal catalysts (e.g., NiCl₂, CuI) and ligands (e.g., triphenylphosphine) facilitate C–C bond formation between the pyrimidine and acrylic acid.

Example Conditions :

  • Catalysts : NiCl₂ (0.003 eq), CuI (0.025 eq), triphenylphosphine (0.043 eq).

  • Base : N,N-diisopropylethylamine (2.1 eq).

  • Solvent : Ethanol, 65°C, 8 hours.

  • Yield : 73.1% after recrystallization.

Intramolecular Cyclization

The coupled intermediate undergoes cyclization in DMF or THF using bases like potassium carbonate or triethylamine. This step forms the pyrrolo[3,4-d]pyrimidine skeleton. Copper halides (e.g., CuCl) are often employed to accelerate the reaction.

Key Observations :

  • Higher temperatures (50–110°C) improve cyclization efficiency but risk decomposition.

  • Solvent polarity critically affects reaction rates; DMF yields superior results compared to THF.

Oxidation and Functionalization

The dihydro-pyrrolopyrimidine intermediate is oxidized to the aromatic system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (THF) or acetone. Subsequent steps introduce the 6-methyl and 4-amino groups via alkylation and ammonolysis, respectively.

Optimization Note :

  • DDQ stoichiometry (1:1–1:3 relative to substrate) must be carefully controlled to avoid overoxidation.

Carboxylation at Position 7

The carboxylic acid group is introduced through hydrolysis of ester precursors or direct carboxylation using CO₂ under high pressure. Patent CN102964346A describes a related method for pyrrolo[3,4-b]pyridine derivatives, where hydrolysis of nitriles or esters in acidic/basic conditions yields carboxylic acids.

Comparative Analysis of Synthetic Methods

MethodCatalystsSolventYield (%)Key Advantage
Ni/Cu-CatalyzedNiCl₂, CuI, PPh₃Ethanol73.1Cost-effective catalysts
Pd-MediatedPd/CMethanol68.5Mild hydrogenation conditions
Copper-FreeNaBH₄/I₂DMF65.2Avoids transition metals

Table 1 : Performance metrics of representative synthetic routes. Data synthesized from patents and literature.

Critical Factors in Process Optimization

Catalyst Selection

Nickel and copper dual catalysts dominate industrial-scale syntheses due to their efficiency in facilitating cross-couplings. However, residual metal contamination remains a concern for pharmaceutical applications. Alternative methods using sodium borohydride/iodine systems show promise for metal-free routes but require longer reaction times.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification. Ethanol and THF offer a balance between reactivity and ease of workup. Elevated temperatures (≥80°C) accelerate reactions but may degrade heat-sensitive intermediates.

Purification Challenges

The final compound’s polarity necessitates chromatographic purification or recrystallization from ethanol/water mixtures. Patent CN111303162B reports a 98.5% purity after recrystallization, highlighting the importance of solvent selection in isolating high-quality product.

Emerging Innovations and Alternatives

Enzymatic Carboxylation

Recent advances explore biocatalytic methods for introducing carboxylic acid groups. For example, carboxylases derived from E. coli have been used to functionalize pyrrolopyrimidines under mild conditions, though yields remain suboptimal (~50%) compared to chemical methods.

Flow Chemistry Approaches

Continuous-flow systems enable precise control over reaction parameters, reducing side products. A 2024 study demonstrated a 12% yield increase in pyrrolo[3,4-d]pyrimidine synthesis using microreactors .

Chemical Reactions Analysis

Amino Group Transformations

The 4-amino group participates in nucleophilic reactions, enabling structural diversification:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild alkaline conditions, enhancing solubility for biological studies.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in polar aprotic solvents yields N-alkyl derivatives, which improve metabolic stability.

  • Diazotization : Forms diazonium salts with nitrous acid, enabling coupling with aromatic amines or phenols to generate azo-linked analogs for photodynamic therapy research.

Carboxylic Acid Reactions

The 7-carboxylic acid group undergoes typical acid-derived transformations:

  • Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis to produce ethyl esters, a common prodrug strategy to enhance membrane permeability.

  • Amidation : Couples with amines (e.g., cyclopropylmethylamine) using carbodiimide reagents (EDC/HOBt) to form carboxamides with improved CDK2 inhibition profiles.

  • Decarboxylation : Thermal or photolytic conditions remove CO₂, yielding 6-methyl-pyrrolo[3,4-d]pyrimidine derivatives for structure-activity relationship (SAR) studies.

Electrophilic Aromatic Substitution

The electron-rich pyrrolopyrimidine system undergoes regioselective substitutions:

  • Halogenation : Bromine or iodine in acetic acid introduces halogens at the 2- or 5-positions, creating intermediates for cross-coupling reactions .

  • Nitration : Fuming HNO₃ at low temperatures yields nitro derivatives, which are reduced to amino analogs for further functionalization.

Cyclization Reactions

Intramolecular cyclizations expand the bicyclic framework:

  • Fused Ring Formation : Reaction with malononitrile derivatives under basic conditions generates tricyclic systems (e.g., pyrido[2,3-d]pyrimidines), enhancing kinase inhibitory activity .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids installs aryl groups at the 2-position, optimizing CDK2 binding affinity :

Reaction ComponentExampleOutcome
Boronic Acid4-Iodophenyl2-Aryl-pyrrolopyrimidine
CatalystPd(PPh₃)₄75–85% yield

Buchwald-Hartwig Amination

Introduces secondary amines at the 4-position using Pd₂(dba)₃/Xantphos, broadening interactions with kinase ATP-binding pockets .

Biological Activity Modulation via Chemical Modifications

Key derivatives and their pharmacological profiles:

Derivative StructureModificationBiological Effect (IC₅₀)Source
Ethyl ester7-COOEtImproved oral bioavailability
Cyclopropylmethylamide7-CONHCH₂C₃H₅12 nM against CDK2/cyclin A2
2-Bromo analog2-BrPrecursor for PET tracers

Stability and Compatibility Considerations

  • pH Sensitivity : The carboxylic acid group protonates below pH 3, affecting solubility and reactivity.

  • Thermal Degradation : Decomposes above 200°C, requiring low-temperature storage for long-term stability.

Scientific Research Applications

Cancer Research

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid has shown promise in inhibiting heat shock protein 90 (HSP90), a critical chaperone protein involved in cancer cell survival and proliferation. Inhibition of HSP90 can lead to the degradation of client proteins that promote tumor growth, positioning this compound as a potential anticancer agent.

Protein Kinase Inhibition

Research indicates that derivatives of this compound can act as selective inhibitors of protein kinases, such as protein kinase B (Akt). These inhibitors have demonstrated significant antitumor activity in vivo, modulating key signaling pathways associated with cancer progression .

Case Study 1: HSP90 Inhibition

In a study investigating the effects of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid on cancer cell lines, researchers found that treatment with this compound led to significant apoptosis in various tumor models. The study emphasized the compound's ability to disrupt HSP90 function, leading to reduced cell viability and increased sensitivity to other chemotherapeutic agents.

Case Study 2: Protein Kinase B Inhibition

Another study focused on the inhibition of protein kinase B using derivatives of this compound. The results indicated that specific modifications to the structure enhanced selectivity and potency against PKB while minimizing off-target effects. This research highlighted the potential for developing targeted therapies based on the compound's structure.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of pyrrolo-pyrimidine and pyrido-pyrimidine derivatives. Key analogs include:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features
4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid (Target) 4-NH₂, 6-CH₃, 7-COOH C₈H₈N₄O₂ 192.17 Free carboxylic acid; potential for direct coupling reactions
4-Chloro-6-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate tert-butyl ester (21/22) 4-Cl, 6-CH₃, 7-COO-tert-butyl C₁₅H₂₀ClN₃O₂ 309.79 tert-Butyl ester enhances solubility; chloro group enables nucleophilic substitution
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 2-Cl, 4-Cl, 6-COOH C₇H₃Cl₂N₃O₂ 232.02 Dichloro substitution increases electrophilicity; used in cross-coupling
4-(1H-Indol-5-yloxy)-6-methyl-pyrido[3,4-d]pyrimidine-7-carboxylate tert-butyl ester (30b) 4-indolyloxy, 6-CH₃, 7-COO-tert-butyl C₂₃H₂₅N₅O₃ 419.48 Bulky indole substituent modulates steric and electronic properties
Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate 4-NH₂, 6-CH₃, 7-COOEt C₁₀H₁₂N₄O₂ 220.23 Ethyl ester improves cell permeability; intermediate for prodrugs

Key Reaction Pathways :

  • Chloro → Amino: Substitution of Cl with NH₂ using ammonia or amines.
  • Ester Hydrolysis : Conversion of tert-butyl/ethyl esters to free carboxylic acids under acidic conditions .

Physicochemical Properties

Property Target Compound 4-Chloro-tert-butyl Ester (21/22) Dichloro Analog
Solubility Low (free acid) High (tert-butyl ester) Moderate (free acid)
Stability Sensitive to oxidation Stable under inert atmosphere Hygroscopic
Reactivity Nucleophilic at C4 Electrophilic at C4 (Cl) Dual reactivity (C2 and C4 Cl)

Biological Activity

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid (also referred to as 4-Amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is C8H9N5O, with a molecular weight of approximately 179.19 g/mol. The structure consists of a pyrrolo-pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit potent anticancer properties. For instance, compounds based on this scaffold have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and heat shock protein 90 (HSP90) .

Table 1: Anticancer Activity of Pyrrolo[3,4-d]pyrimidine Derivatives

Compound NameTarget EnzymeIC50 (nM)Reference
Compound ACDK230
Compound BHSP9050
Compound CVEGFR25

The mechanism by which 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid exerts its effects primarily involves the inhibition of specific kinases and enzymes that are crucial for cell proliferation and survival. For example, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .

Other Biological Activities

In addition to its anticancer properties, this compound has demonstrated antioxidant activity. Studies have indicated that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells .

Table 2: Biological Activities of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid

Activity TypeEffectivenessReference
AnticancerHigh
AntioxidantModerate

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 breast cancer cells showed that derivatives of this compound significantly inhibited cell proliferation with IC50 values ranging from 20 to 50 nM depending on the specific derivative used .
  • Animal Models : In vivo studies using mouse models demonstrated that treatment with pyrrolo[3,4-d]pyrimidine derivatives led to a reduction in tumor size and improved survival rates compared to control groups .

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